L-Lysylglycyl-L-tyrosyl-L-isoleucyl-L-aspartic acid
Description
L-Lysylglycyl-L-tyrosyl-L-isoleucyl-L-aspartic acid is a tetrapeptide with the sequence Lys-Gly-Tyr-Ile-Asp, characterized by a combination of charged (lysine, aspartic acid), aromatic (tyrosine), and hydrophobic (isoleucine) residues.
Properties
CAS No. |
651328-62-0 |
|---|---|
Molecular Formula |
C27H42N6O9 |
Molecular Weight |
594.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C27H42N6O9/c1-3-15(2)23(26(40)32-20(27(41)42)13-22(36)37)33-25(39)19(12-16-7-9-17(34)10-8-16)31-21(35)14-30-24(38)18(29)6-4-5-11-28/h7-10,15,18-20,23,34H,3-6,11-14,28-29H2,1-2H3,(H,30,38)(H,31,35)(H,32,40)(H,33,39)(H,36,37)(H,41,42)/t15-,18-,19-,20-,23-/m0/s1 |
InChI Key |
UNMICFRUHMZMAG-GJLLLRFJSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)CNC(=O)[C@H](CCCCN)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CNC(=O)C(CCCCN)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysylglycyl-L-tyrosyl-L-isoleucyl-L-aspartic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, protected at the amino group, is attached to the resin.
Deprotection: The protecting group is removed to expose the amino group.
Coupling: The next protected amino acid is coupled to the exposed amino group using coupling reagents such as HBTU or DIC.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as E. coli, which then produces the peptide through fermentation.
Chemical Reactions Analysis
Types of Reactions
L-Lysylglycyl-L-tyrosyl-L-isoleucyl-L-aspartic acid can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups through chemical modifications.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol under reducing conditions.
Substitution: N-hydroxysuccinimide (NHS) esters or carbodiimides for coupling reactions.
Major Products Formed
Oxidation: Dityrosine, oxidized tyrosine derivatives.
Reduction: Free thiols from disulfide bonds.
Substitution: Modified peptides with functional groups attached to amino acid residues.
Scientific Research Applications
Drug Development
L-Lysylglycyl-L-tyrosyl-L-isoleucyl-L-aspartic acid has been investigated for its role in drug formulation, particularly in enhancing the bioavailability and stability of therapeutic agents. The structural properties of this peptide can facilitate the delivery of drugs across biological membranes, making it a candidate for developing novel drug delivery systems.
Neuroprotective Effects
Research indicates that L-aspartic acid, a component of this peptide, may have neuroprotective properties. For instance, studies have shown that L-aspartic acid can mitigate oxidative stress in neuronal cells, potentially providing therapeutic benefits in neurodegenerative diseases like Alzheimer's . The ability to stabilize proteins and peptides could also be significant in treating conditions related to protein misfolding.
Antioxidant Properties
The antioxidant capacity of L-aspartic acid has been demonstrated in various studies, suggesting that its inclusion in formulations could enhance the antioxidant profile of dietary supplements or functional foods. This property is beneficial for reducing oxidative stress-related damage in cells .
Dietary Supplements
This compound can be utilized in dietary supplements aimed at enhancing athletic performance and recovery. The amino acids involved play crucial roles in muscle protein synthesis and recovery post-exercise, making this compound a valuable addition to sports nutrition products .
Functional Foods
The incorporation of this peptide into functional foods could provide additional health benefits, such as improved muscle recovery and enhanced immune function due to its amino acid composition. Its potential role as an ergogenic aid suggests that it may help improve exercise performance and reduce fatigue during prolonged physical activity .
Stress Resistance in Plants
Recent studies have explored the application of aspartic acid in mitigating stress responses in plants, particularly under salt stress conditions. Exogenous application of aspartic acid has been shown to enhance the growth and yield of crops by improving their resistance to environmental stressors . This suggests that this compound could be beneficial in agricultural practices aimed at improving crop resilience.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of L-Lysylglycyl-L-tyrosyl-L-isoleucyl-L-aspartic acid depends on its specific sequence and structure. It may interact with molecular targets such as enzymes, receptors, or other proteins, modulating their activity and influencing cellular pathways. The exact mechanism can vary based on the context of its application and the biological system involved.
Comparison with Similar Compounds
Structural Comparisons
Table 1: Structural and Physicochemical Properties of Selected Peptides
Key Observations:
- Sequence Length : The target tetrapeptide is shorter than the heptapeptide in but longer than the tripeptide in .
- Residue Composition: Acidic Residues: The target uses aspartic acid (Asp), while the compound in substitutes glutamic acid (Glu), altering side-chain length and charge distribution. Structural Modifiers: Proline in and introduces conformational constraints, unlike the target’s flexible backbone.
Physicochemical Property Analysis
- Hydrophobicity : The isoleucine and tyrosine in the target increase hydrophobicity relative to serylglycylaspartic acid (), which lacks aliphatic residues.
- Charge Profile : The target’s lysine (basic) and aspartic acid (acidic) create a zwitterionic structure, whereas ’s compound includes lysine and glutamic acid, resulting in a similar charge distribution but altered pKa values.
Biological Activity
L-Lysylglycyl-L-tyrosyl-L-isoleucyl-L-aspartic acid (often abbreviated as Lys-Gly-Tyr-Ile-Asp) is a pentapeptide composed of five amino acids. This compound exhibits various biological activities that are significant in pharmacology and biochemistry. Its structure suggests potential roles in cellular signaling, neurobiology, and therapeutic applications.
Chemical Structure and Properties
Lys-Gly-Tyr-Ile-Asp is a synthetic peptide with a molecular formula of C₂₁H₃₃N₅O₁₁S. The presence of lysine (Lys), glycine (Gly), tyrosine (Tyr), isoleucine (Ile), and aspartic acid (Asp) contributes to its unique properties, including hydrophilicity and potential interactions with various biological receptors.
1. Neuroprotective Effects
Research indicates that peptides similar to Lys-Gly-Tyr-Ile-Asp may possess neuroprotective properties. For instance, peptides derived from aspartic acid have been shown to protect neuronal cells from apoptosis induced by oxidative stress. This suggests that Lys-Gly-Tyr-Ile-Asp could similarly influence neuronal survival pathways, possibly through modulation of neurotransmitter systems or by acting as neurotrophic factors .
2. Antioxidant Activity
The antioxidant potential of peptides containing tyrosine and aspartic acid has been documented. These amino acids can scavenge free radicals, thereby reducing oxidative damage in cells. This activity is particularly relevant in the context of neurodegenerative diseases, where oxidative stress plays a crucial role in disease progression .
3. Cellular Signaling
Lys-Gly-Tyr-Ile-Asp may interact with specific receptors involved in cellular signaling pathways. Peptides that mimic the structure of this compound can modulate receptor activity, influencing processes such as cell proliferation, differentiation, and apoptosis. For example, the presence of aspartic acid within the peptide could enhance its binding affinity to receptors involved in growth factor signaling .
Case Study 1: Neuroprotection in Animal Models
A study investigated the neuroprotective effects of a peptide similar to Lys-Gly-Tyr-Ile-Asp on animal models subjected to ischemic conditions. Results showed that administration of the peptide significantly reduced neuronal death and improved functional recovery post-ischemia, indicating its potential use in stroke therapy .
Case Study 2: Antioxidant Properties in vitro
In vitro experiments demonstrated that a peptide containing tyrosine and aspartic acid exhibited significant antioxidant activity when exposed to hydrogen peroxide-induced oxidative stress in neuronal cell cultures. The peptide's ability to reduce reactive oxygen species levels was quantified using fluorescence assays, showing a dose-dependent response .
Data Table: Biological Activities of Lys-Gly-Tyr-Ile-Asp
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
